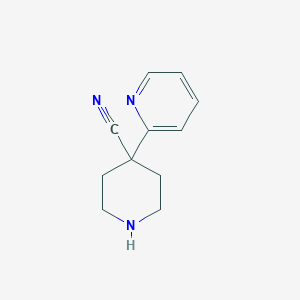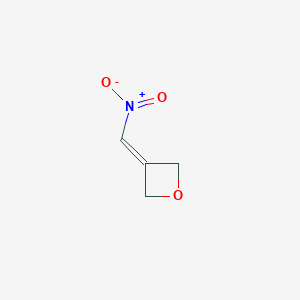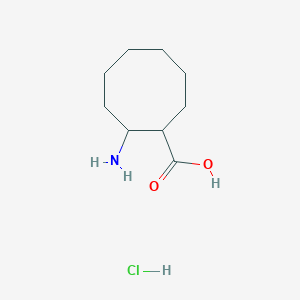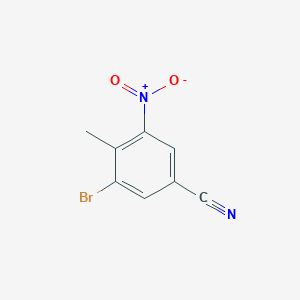
3-Azetidinyl 4-methoxybenzoate
概要
説明
3-Azetidinyl 4-methoxybenzoate is a chemical compound with the molecular formula C11H13NO3. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and 4-methoxybenzoic acid.
作用機序
Azetidines
are four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . Azetidines have been used as motifs in drug discovery, polymerization, and chiral templates .
Methoxybenzoates
, on the other hand, are known to interact with certain enzymes. For example, 4-methoxybenzoate is a substrate for the enzyme 4-methoxybenzoate monooxygenase, which catalyzes the conversion of 4-methoxybenzoate to 4-hydroxybenzoate . This reaction is part of the larger biochemical pathway of aromatic compound metabolism.
生化学分析
Biochemical Properties
3-Azetidinyl 4-methoxybenzoate plays a crucial role in various biochemical reactions. Its interaction with enzymes, proteins, and other biomolecules is primarily driven by the ring strain of the azetidine moiety, which facilitates unique reactivity under appropriate conditions . This compound has been shown to interact with enzymes such as acetylcholinesterase and butyrylcholinesterase, inhibiting their activity and thus affecting neurotransmission processes . Additionally, this compound can form hydrogen bonds with solvent molecules, influencing its solubility and reactivity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the activity of acetylcholinesterase, leading to increased levels of acetylcholine in synaptic clefts and enhanced neurotransmission . Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the expression of genes involved in cell growth and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes such as acetylcholinesterase, inhibiting their activity and preventing the breakdown of acetylcholine . This inhibition is facilitated by the formation of hydrogen bonds and other non-covalent interactions between the compound and the enzyme’s active site residues . Additionally, this compound can modulate gene expression by binding to transcription factors and altering their activity, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions. In vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of acetylcholinesterase activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound exhibits minimal toxicity and effectively inhibits acetylcholinesterase activity, leading to enhanced neurotransmission . At higher doses, this compound can cause adverse effects such as neurotoxicity and disruption of normal cellular processes . These threshold effects highlight the importance of careful dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound undergoes metabolic transformations such as hydrolysis and oxidation, leading to the formation of various metabolites . These metabolic processes can affect the compound’s bioavailability and activity, influencing its overall biochemical effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects. The distribution of this compound within cells is influenced by factors such as its solubility and affinity for cellular components .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it may localize to the cytoplasm or nucleus, where it can interact with enzymes and transcription factors to modulate cellular processes . The precise localization of this compound within cells is essential for its role in biochemical reactions and cellular regulation.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azetidinyl 4-methoxybenzoate typically involves the reaction of 3-azetidinylamine with 4-methoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistent product quality. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
3-Azetidinyl 4-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form azetidinones.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The methoxy group on the benzene ring can be substituted with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed
Major Products
Oxidation: Formation of azetidinones.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted benzene derivatives
科学的研究の応用
3-Azetidinyl 4-methoxybenzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials .
類似化合物との比較
Similar Compounds
Azetidine-2-carboxylic acid: A naturally occurring azetidine derivative with biological activity.
4-Methoxybenzylamine: A compound with a similar benzene ring structure but different functional groups.
Azetidinones: Oxidized derivatives of azetidines with distinct chemical properties
Uniqueness
3-Azetidinyl 4-methoxybenzoate is unique due to its combination of the azetidine ring and the methoxybenzoate moiety. This combination imparts specific chemical reactivity and potential biological activity, making it a valuable compound for various applications .
特性
IUPAC Name |
azetidin-3-yl 4-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-14-9-4-2-8(3-5-9)11(13)15-10-6-12-7-10/h2-5,10,12H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATJHAYWYNJJBKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701306222 | |
| Record name | 3-Azetidinyl 4-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701306222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220021-08-8 | |
| Record name | 3-Azetidinyl 4-methoxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220021-08-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Azetidinyl 4-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701306222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[3-(Acetylamino)-4-methoxyphenoxy]acetic acid](/img/structure/B1440964.png)
![2-{cyclopropyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid](/img/structure/B1440965.png)
![5-(pyridin-4-yl)-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1440966.png)
![4-Amino-2-[(carbamoylmethyl)sulfanyl]-1,3-thiazole-5-carboxamide](/img/structure/B1440968.png)
![2-[(2Z)-azepan-2-ylidene]-2-cyanoacetamide](/img/structure/B1440970.png)






![5-(pyridin-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1440981.png)
